((Octylsulfonyl)methyl)benzene
Description
Contextualizing ((Octylsulfonyl)methyl)benzene within the Landscape of Organosulfur Chemistry
Organosulfur chemistry encompasses a vast array of compounds characterized by carbon-sulfur bonds. jmchemsci.com This class of compounds is integral to both natural and synthetic chemistry. jmchemsci.com In nature, organosulfur compounds are found in amino acids like cysteine and methionine, as well as in many natural products, including the flavorful compounds in garlic and onions. wikipedia.org
Sulfones, which are organosulfur compounds containing a sulfonyl functional group attached to two carbon atoms, represent an important class within organosulfur chemistry. wikipedia.org The central sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This arrangement results in a tetrahedral geometry at the sulfur atom.
This compound fits into this context as a specific example of a sulfone. Its structure, featuring both a long alkyl chain (octyl) and an aromatic ring (benzyl), provides a platform to study the interplay of these different structural components on the properties and reactivity of the sulfonyl group. The synthesis of such molecules is often achieved through the oxidation of the corresponding sulfides or by reacting sulfinates with electrophiles. fiveable.me For instance, this compound can be synthesized from sodium octylsulfinate and benzyl (B1604629) chloride in an ethanol (B145695) solvent. molaid.com
Research Significance of the Sulfonyl Moiety in Molecular Design and Transformations
The sulfonyl group is a highly versatile functional group in organic synthesis, often referred to as a "chemical chameleon" due to its ability to participate in a wide range of chemical reactions. nih.gov Its significance stems from its distinct electronic and structural properties. nih.gov
Key research areas involving the sulfonyl moiety include:
Building Blocks in Synthesis: Sulfones are widely used as building blocks for constructing complex organic molecules. nih.gov They can be involved in various transformations, acting as either electrophiles or nucleophiles depending on the reaction conditions. nih.gov
Leaving Group Ability: The sulfonyl group is an excellent leaving group in nucleophilic substitution and elimination reactions. This property is exploited in various synthetic strategies.
Precursors to other Functional Groups: Sulfonyl groups can be transformed into a variety of other functional groups. For example, sulfonyl hydrazides can serve as sources of the sulfonyl group to form carbon-sulfur, sulfur-nitrogen, and other bonds. researchgate.net
Influence on Molecular Properties: The presence of a sulfonyl group can significantly alter the physical and chemical properties of a molecule, including its solubility, stability, and reactivity. fiveable.me This makes it a valuable component in the design of new materials and pharmaceuticals. nih.gov For example, polymers containing sulfone groups exhibit high strength and resistance to high temperatures and oxidation. wikipedia.org
Role in Medicinal Chemistry: The sulfonyl moiety is a common feature in many biologically active compounds. nih.gov For instance, sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are a well-known class of antibiotics (sulfa drugs). wikipedia.orgadcmastuana.org
The research on this compound and related sulfones contributes to a deeper understanding of the fundamental reactivity and utility of the sulfonyl group, paving the way for the development of new synthetic methods and functional molecules.
Table of Chemical Properties for this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H24O2S nih.gov |
| Molecular Weight | 268.4 g/mol nih.gov |
| CAS Number | 34008-99-6 nih.gov |
| Appearance | Not explicitly stated, but related sulfones are often colorless solids or liquids. jchemrev.com |
| Solubility | The presence of the long octyl chain and the benzene (B151609) ring suggests it would be soluble in organic solvents. wikipedia.org |
| XLogP3-AA | 4.5 nih.gov |
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Allicin wikipedia.org |
| Benzene |
| Benzyl chloride molaid.com |
| Bisphenol S wikipedia.org |
| Cysteine wikipedia.org |
| 4,4'-dichlorodiphenyl sulfone wikipedia.org |
| Dimethyl sulfone wikipedia.org |
| Dimethyl sulfide (B99878) wikipedia.org |
| Dimethyl sulfoxide (B87167) wikipedia.org |
| Methionine wikipedia.org |
| Saccharin wikipedia.org |
| Sodium octylsulfinate molaid.com |
| Sulfolane wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
34008-99-6 |
|---|---|
Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
octylsulfonylmethylbenzene |
InChI |
InChI=1S/C15H24O2S/c1-2-3-4-5-6-10-13-18(16,17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI Key |
RXNDCEOBMNWUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Octylsulfonyl Methyl Benzene Reactivity
Fundamental Reaction Pathways of the Sulfonyl Group
Sulfonyl Migration Phenomena
One of the notable reactive pathways for sulfonyl compounds involves the migration of the sulfonyl group. These rearrangements can occur through various mechanisms and result in the formation of new carbon-heteroatom or carbon-carbon bonds.
Intramolecular rearrangements where a sulfonyl group migrates from a heteroatom (like nitrogen or oxygen) to a carbon atom are well-documented phenomena in organosulfur chemistry. researchgate.netrsc.orgucc.ie While direct studies on ((octylsulfonyl)methyl)benzene are not prevalent, the principles can be understood from analogous systems.
Nitrogen-to-Carbon (N-to-C) Migration: This type of rearrangement, often seen in N-sulfonylated compounds, can be a key step in the synthesis of various nitrogen-containing heterocycles. ucc.iecolab.ws For instance, N-homopropargyl hydroxylamines have been shown to undergo a TMSOTf-mediated aminocyclization followed by a researchgate.netorganic-chemistry.org-sulfonyl migration from nitrogen to carbon to yield 3-sulfonyl cyclic nitrones. colab.ws Similarly, radical-initiated rearrangements of N-sulfonyl-N-aryl propynamides can lead to 3-sulfonyl-2-(1H)-quinolinones via a 1,3-sulfonyl N-to-C migration. ucc.ie These migrations can be triggered by transition metals, Lewis acids, or radical initiators. researchgate.net
Oxygen-to-Carbon (O-to-C) Migration: The migration of a sulfonyl group from an oxygen atom to a carbon atom is exemplified by the thia-Fries rearrangement, which can proceed through both anionic and non-anionic pathways. researchgate.netrsc.org A related and significant rearrangement is the Truce-Smiles rearrangement. wikipedia.orgrsc.orgcdnsciencepub.com This reaction typically involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone, where a carbanion displaces the sulfonyl group from one aromatic ring to another position. cdnsciencepub.com The reaction requires an activating electron-withdrawing group on the aromatic ring. wikipedia.org While the classic Truce-Smiles involves aryl-to-aryl migration, variations that result in O-to-C shifts are also known. A conceptually similar process is the Brook rearrangement, which involves the intramolecular migration of a silicon group from carbon to oxygen, though phosphorus and sulfur analogues are also known. mdpi.comwikipedia.orgnih.gov
| Rearrangement Type | Description | Key Intermediates/Conditions | Ref. |
| N-to-C Sulfonyl Migration | Intramolecular transfer of a sulfonyl group from a nitrogen atom to a carbon atom. | Often catalyzed by transition metals or Lewis acids; can also be radical-mediated. | researchgate.netucc.ie |
| O-to-C Sulfonyl Migration (Truce-Smiles) | Intramolecular nucleophilic aromatic substitution where a carbanion displaces a sulfonyl group. | Base-catalyzed, involves a spirocyclic Meisenheimer adduct. | wikipedia.orgcdnsciencepub.com |
| Brook Rearrangement Analogue | Migration of a heteroatom group (including sulfur) from carbon to an adjacent oxygen. | Typically base-initiated, forming a more stable silyl (B83357) ether or equivalent. | mdpi.comwikipedia.org |
The mechanisms of sulfonyl migrations are often investigated using a variety of physical organic chemistry techniques to distinguish between intramolecular and intermolecular pathways, as well as to identify key intermediates. researchgate.netrsc.orgucc.ie
Isotopic Labeling: This powerful technique involves synthesizing substrates with isotopes (e.g., ¹³C, ²H, ¹⁸O) at specific positions. The position of the label in the product can provide definitive evidence for the migration pathway. For example, if a rearrangement is truly intramolecular, the isotopic label will maintain its relative position in the product.
Crossover Experiments: To determine if a rearrangement is intramolecular or intermolecular, a crossover experiment is often performed. This involves running the reaction with a mixture of two similar but distinct substrates. If the reaction is intramolecular, only the "un-crossed" products will be formed. The formation of "crossed" products, where fragments from the two different starting materials have combined, is strong evidence for an intermolecular mechanism involving dissociated fragments. ucc.ie Crossover experiments have been instrumental in confirming the intramolecular nature of many Truce-Smiles rearrangements and other sulfonyl migrations. ucc.iecdnsciencepub.com For example, crossover experiments were used to demonstrate the intramolecular nature of gold- and indium-catalyzed sulfonyl migrations in the synthesis of sulfonylindoles. ucc.ie
Other Techniques: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and transition states, providing theoretical support for proposed mechanisms. researchgate.netucc.ie Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates in reactions that proceed through a radical pathway. researchgate.netrsc.org
Intramolecular 1,n-Sulfonyl Rearrangements (e.g., Nitrogen-to-Carbon, Oxygen-to-Carbon)
Nucleophilic Reactivity of the Benzylic Carbon Atom
The sulfonyl group in this compound is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent benzylic carbon. This makes the benzylic carbon a site of nucleophilic reactivity upon deprotonation by a suitable base.
The resulting α-sulfonyl carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. organic-chemistry.org This stabilized carbanion is a soft nucleophile and can react with a wide range of electrophiles. organic-chemistry.orgmsu.edu This reactivity is the basis for many important synthetic transformations, including alkylations, acylations, and condensations.
For instance, the α-sulfonyl carbanion generated from a benzylic sulfone can be alkylated with alkyl halides, providing a route to more complex sulfones. msu.edu This nucleophilicity is also harnessed in reactions like the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction. acs.orgwikipedia.org
Electrophilic Activation of the Sulfonyl Moiety
While the benzylic carbon is a site of nucleophilicity, the sulfur atom of the sulfonyl group is electrophilic. Although sulfones are generally stable, the C-S bond can be activated for cleavage under certain conditions, particularly with the use of transition metal catalysts. researchgate.net This allows the sulfonyl group to act as a leaving group in cross-coupling reactions.
For example, palladium and nickel catalysts have been successfully employed in the desulfonylative cross-coupling of benzylic sulfones with various partners, such as arylboronic acids. researchgate.netnih.gov These reactions enable the modular synthesis of multi-arylated methanes from benzylic sulfone precursors. researchgate.net The reactivity can be tuned by modifying the substituents on the sulfonyl group itself; for instance, strongly electron-withdrawing groups on the aryl part of an arylsulfonyl moiety can facilitate C-SO₂ bond activation. rsc.org
Radical Processes Involving Benzylic Sulfones
Benzylic sulfones can participate in reactions involving radical intermediates. The C–S bond in benzylic sulfones can undergo homolytic cleavage, particularly under photolytic or high-temperature conditions, to generate a benzyl (B1604629) radical and a sulfonyl radical. cdnsciencepub.com
The photolysis of benzylic sulfonyl compounds has been shown to proceed via the formation of benzyl and sulfonyl radicals. The fate of these radicals depends on the reaction conditions, such as the hydrogen-donating ability of the solvent. cdnsciencepub.com This photochemical cleavage has been utilized for the synthesis of other sulfones and sulfinic acids. cdnsciencepub.com
More recently, photoredox catalysis has emerged as a powerful tool for generating radicals from sulfones under mild conditions. acs.org For example, sulfonyl radicals can be generated from sulfone-substituted tetrazoles via iridium photoredox catalysis and subsequently trapped by electron-deficient olefins. acs.org Furthermore, single-electron reduction of alkylsulfones can lead to the fragmentation of the C-S bond, producing a sulfinate anion and a carbon-centered radical, which can then be trapped by electrophiles. rsc.org This approach expands the utility of sulfones by allowing them to serve as precursors to nucleophilic radicals. rsc.org Photocatalytic methods have also been developed for the synthesis of indole- and benzofuran-based benzylic sulfones through a radical cascade process. acs.org
| Reaction Pathway | Description | Key Features | Ref. |
| Nucleophilic Reactivity | Deprotonation of the benzylic carbon creates a stabilized α-sulfonyl carbanion that reacts with electrophiles. | Strong base required; carbanion stabilized by the SO₂ group. | organic-chemistry.orgmsu.edu |
| Electrophilic Activation | The C-S bond is activated by transition metals (e.g., Pd, Ni) for cross-coupling reactions. | Sulfonyl group acts as a leaving group; enables modular synthesis. | researchgate.netnih.gov |
| Radical Processes | Homolytic cleavage of the C-S bond, often initiated by light or a redox catalyst, generates radical intermediates. | Can be initiated photochemically or via photoredox catalysis; allows for novel bond formations. | rsc.orgcdnsciencepub.comacs.org |
Computational and Theoretical Studies on Octylsulfonyl Methyl Benzene and Sulfonyl Systems
Electronic Structure and Bonding Characteristics of the Sulfonyl Group
The sulfonyl group is a cornerstone of many chemical structures, and its electronic properties have been a subject of extensive theoretical investigation. These studies have challenged and reshaped classical bonding theories.
The description of bonding in the sulfonyl group has evolved significantly. Historically, the sulfur atom in sulfones was often described as "hypervalent," a concept suggesting that the central sulfur atom expands its octet to form double bonds with the two oxygen atoms, necessitating the involvement of its 3d-orbitals in bonding. wikipedia.orglibretexts.org This model was used to explain the short, strong sulfur-oxygen bonds and the geometry of the group.
However, numerous high-level computational and ab initio studies have cast serious doubt on the significance of d-orbital participation in the bonding of main group elements, including sulfur. wikipedia.orglibretexts.orgacs.orgresearchgate.net Modern quantum mechanical calculations, including Natural Bond Orbital (NBO) analysis, indicate that the contribution of sulfur d-orbitals to the bonding is negligible. acs.orgresearchgate.net Instead, a more accurate picture of the sulfonyl group involves a combination of highly polarized covalent bonds and hyperconjugative interactions. acs.orgresearchgate.netnih.gov
The sulfur-oxygen (S-O) bonds are best described as highly polarized single covalent bonds, with a significant accumulation of negative charge on the electronegative oxygen atoms and a corresponding large positive charge on the sulfur atom (S⁺-O⁻). acs.orgnih.gov This electrostatic attraction contributes significantly to the bond strength and short bond lengths.
Furthermore, the stability and structure of the sulfonyl group are explained by hyperconjugation. This involves the donation of electron density from the lone pairs of the oxygen atoms (n) into the antibonding orbitals (σ) of the adjacent sulfur-carbon and sulfur-oxygen bonds. acs.orgresearchgate.net These n → σ interactions, sometimes referred to as negative hyperconjugation, contribute to the delocalization of electrons, stabilization of the molecule, and influence bond lengths and angles. acs.orgresearchgate.net Therefore, the current consensus is that the bonding in the sulfonyl group of compounds like ((Octylsulfonyl)methyl)benzene is not due to d-orbital-based hypervalency but rather a network of strong, polar covalent bonds augmented by stabilizing hyperconjugative effects. acs.orgnih.gov
Computational methods like Natural Bond Orbital (NBO) analysis provide detailed insights into the hybridization and charge distribution within the sulfonyl group. acs.orgnih.govunimelb.edu.au Contrary to a simple sp³ hybridization model, the hybridization at the sulfur atom is more complex. NBO analyses from various sulfonyl systems consistently show that the sulfur atom is highly electron-deficient, bearing a significant positive charge. acs.orgnih.gov
The bonding interactions are found to be highly polarized, leading to a formal charge representation of X⁺-Y⁻, where X is sulfur and Y represents the attached oxygen or carbon atoms. acs.orgnih.gov This charge separation is a dominant feature of the sulfonyl group's electronic structure. The hybridization of the sulfur orbitals involved in the S-C and S-O bonds typically has a high degree of p-character, deviating from idealized integer hybridization states.
| Atom | Natural Atomic Charge (e) | Natural Electron Configuration |
|---|---|---|
| Sulfur (S) | +1.5 to +1.7 | [core] 3s(0.8) 3p(3.5) 3d(0.1) |
| Oxygen (O) | -0.9 to -1.0 | [core] 2s(1.8) 2p(5.1) |
| Carbon (C) | -1.0 to -1.1 | [core] 2s(1.2) 2p(3.8) |
Note: Values are generalized from computational studies on simple sulfones and can vary depending on the specific molecule and computational method.
Resonance theory is another framework for describing the electronic structure of the sulfonyl group, which complements the MO-based hyperconjugation model. The true electronic distribution is a hybrid of several contributing resonance structures. allen.in Natural Resonance Theory (NRT), an extension of NBO analysis, can be used to quantify the contributions of these different forms. acs.orgnih.gov
The principal resonance structures for a sulfonyl group include:
A structure with two S=O double bonds, which implies an expanded octet for sulfur (the traditional hypervalent view).
Dipolar structures with single S⁺-O⁻ bonds.
Doubly dipolar structures where the sulfur atom carries a +2 charge and both oxygen atoms are negatively charged.
Hybridization States and Atomic Charges at Sulfur
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying sulfonyl-containing molecules due to its favorable balance of accuracy and computational cost. researchgate.netsumitomo-chem.co.jp It is widely applied to predict structures, properties, and reactivity.
DFT methods are extensively used to predict the three-dimensional structures of sulfonyl compounds, including bond lengths, bond angles, and, crucially, conformational preferences. researchgate.net For a flexible molecule like this compound, with its long octyl chain, multiple low-energy conformations exist. DFT calculations can map the potential energy surface to identify these stable conformers and their relative energies.
The accuracy of these predictions, however, is highly dependent on the chosen functional and basis set. researchgate.net While common hybrid functionals like B3LYP can perform adequately for some properties, they have been shown to fail in correctly predicting the geometries of flexible sulfones, particularly the dihedral angles that define the molecular shape. researchgate.net Long-range corrected hybrid density functionals, such as the wB97XD functional, which better account for non-covalent interactions, often provide more reliable geometries that are in better agreement with experimental data. researchgate.net
| DFT Functional | Basis Set | Predicted C-S-C-C Dihedral Angle (°) | Comment |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | ~180° (Incorrect) | Fails to describe the gauche conformer correctly. researchgate.net |
| wB97XD | 6-311++G(2df,2pd) | ~60-70° (Correct) | Accurately predicts the gauche preference. researchgate.net |
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving sulfonyl compounds. sumitomo-chem.co.jpmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed potential energy surfaces that map the entire reaction pathway. sumitomo-chem.co.jprsc.org
For instance, DFT studies on nucleophilic substitution at the sulfonyl sulfur have been used to distinguish between different possible mechanisms, such as a direct one-step Sₙ2-like pathway or a two-step addition-elimination mechanism involving a hypervalent intermediate. mdpi.com Calculations can reveal the structure of the transition state, which is a fleeting, high-energy species that cannot be observed directly by experiment. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate, which can be compared with experimental kinetic data to validate the proposed mechanism. mdpi.com Such studies are crucial for understanding the reactivity of the sulfonyl group in this compound in various chemical environments. researchgate.net
Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic properties of sulfonyl-containing molecules, such as this compound, are central to understanding their reactivity and intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into these characteristics. Key aspects of the electronic structure are the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron charge across the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are critical in determining a molecule's chemical reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. mdpi.com
In sulfonyl-containing compounds, the FMOs are typically localized on specific parts of the molecule. For a molecule like this compound, the HOMO is generally expected to be distributed over the phenyl ring, which is the most electron-rich part of the molecule. Conversely, the LUMO is often centered on the sulfonyl group and the adjacent methylene (B1212753) bridge, as the SO₂ group is a strong electron-withdrawing group. researchgate.netresearchgate.net This separation of FMOs dictates the sites for electrophilic and nucleophilic attack. The electron-donating octyl group and the electron-withdrawing benzyl (B1604629) group attached to the sulfonyl moiety modulate the precise energies of the HOMO and LUMO.
Theoretical calculations on various sulfonyl derivatives provide a basis for estimating these properties. For instance, DFT calculations on thiophene (B33073) sulfonamide derivatives have shown HOMO-LUMO gaps in the range of 3.44–4.65 eV, reflecting their stable nature. mdpi.com Similar studies on other sulfone compounds reveal that the presence of electronegative atoms and aromatic systems significantly influences the FMO energies and the resulting energy gap. semanticscholar.orgresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Sulfonyl Compounds (Note: This table presents typical data from computational studies on related sulfonyl compounds to illustrate the expected values for this compound. Specific values for the target compound require dedicated quantum chemical calculations.)
| Compound Class | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Aryl Sulfonamides | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |
| Benzylic Sulfones | -7.0 to -8.0 | -0.5 to -1.5 | 5.5 to 7.5 |
| Alkyl Sulfones | -8.0 to -9.0 | 0.0 to 1.0 | 8.0 to 10.0 |
Charge Distribution
The charge distribution within a molecule provides a map of its electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In sulfonyl systems, the sulfonyl group (–SO₂–) is highly polarized. acs.org Computational and crystallographic studies have shown that the bonding is best described as a highly polarized X⁺−Y⁻ interaction (where X = S and Y = O), rather than a model involving d-orbital participation. acs.org
This polarization results in a significant positive charge on the sulfur atom and substantial negative charges on the two oxygen atoms. mdpi.com This charge separation makes the sulfonyl group a strong dipole and facilitates intermolecular interactions, such as hydrogen bonding with adjacent α-hydrogens. researchgate.net The methylene group adjacent to the sulfonyl group in this compound is activated by the electron-withdrawing nature of the SO₂ group, making its hydrogen atoms acidic. uoguelph.ca
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational methods used to quantify this charge distribution. acs.orgacs.orgnih.gov For instance, Mulliken population analysis on a representative benzonitrile (B105546) derivative with a sulfonyl group showed calculated negative charges of -0.544 and -0.508 on the sulfonyl oxygen atoms. mdpi.com The sulfur atom, in contrast, carries a partial positive charge, rendering it an electrophilic center. researchgate.net The benzyl and octyl groups attached to the sulfonyl moiety further influence this distribution through inductive and resonance effects.
Quantum Chemical Analysis of Carbon-Sulfur Bond Dissociation Energies
The strength of the carbon-sulfur (C–S) bonds is a defining characteristic of sulfones, influencing their thermal stability and chemical reactivity, particularly in radical reactions. Quantum chemical calculations are powerful tools for determining bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically.
For this compound, there are two distinct C–S bonds: the S–C(benzyl) bond and the S–C(octyl) bond. The BDEs of these bonds are expected to differ due to the different nature of the attached alkyl and benzyl radicals formed upon cleavage. High-level theoretical methods like G3 and CBS-Q, as well as DFT functionals like BMK, have been shown to provide accurate BDEs for sulfur-containing compounds. researchgate.net
Computational studies on related sulfinates have demonstrated that the nature of the group attached to the sulfur atom significantly impacts the C–S bond strength. For example, the C–S bond in benzenesulfinate (B1229208) is substantially stronger than in methanesulfinate. rsc.org This is attributed to the different stabilities of the resulting radicals (phenyl vs. methyl). Applying this principle to this compound, the S–C(benzyl) bond is expected to be weaker than the S–C(octyl) bond. This is because the benzyl radical (C₆H₅CH₂•) is significantly stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring. The primary octyl radical, in contrast, has less electronic stabilization.
The general trend for C–S BDEs in sulfones is influenced by the stability of the radical formed upon bond cleavage. The more stable the resulting radical, the lower the BDE. researchgate.net Therefore, the cleavage of the S–C(benzyl) bond is the more likely initial step in the thermal decomposition of this compound.
Table 2: Representative Carbon-Sulfur Bond Dissociation Energies (BDEs) in Sulfones and Related Compounds (Note: This table contains computationally derived BDE values for model compounds to illustrate the principles applicable to this compound. BDEs are typically calculated for gas-phase molecules.)
| Compound/Bond | Radical Formed | Computational Method | Calculated BDE (kJ/mol) | Reference |
| CH₃SO₂–CH₃ | •CH₃ | G3 | ~290-310 | researchgate.net |
| C₆H₅SO₂–CH₃ | •CH₃ | BMK | ~280-300 | researchgate.net |
| CH₃SO₂–C₆H₅ | •C₆H₅ | BMK | ~330-350 | researchgate.net |
| C₆H₅SO₂–C₆H₅ | •C₆H₅ | BMK | ~320-340 | researchgate.net |
| RSO₂–CH₂C₆H₅ | •CH₂C₆H₅ (Benzyl) | G3(MP2)-RAD | ~210-230 | researchgate.net |
| RSO₂–C(CH₃)₃ | •C(CH₃)₃ (tert-Butyl) | G3(MP2)-RAD | ~240-260 | researchgate.net |
Quantum chemical studies on the oxidation of sulfur functional groups during combustion also provide insights into C–S bond reactivity. acs.org These studies show that reactions often proceed via the insertion of oxygen into the C–S bond before dissociation, highlighting that the reaction pathway can be more complex than simple homolytic cleavage. acs.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound is a structurally flexible molecule due to its long, unbranched octyl chain and the rotatable bonds associated with the benzyl and methylene groups. This flexibility gives rise to a complex conformational landscape, which can be explored effectively using molecular dynamics (MD) simulations. nih.govmdpi.com MD simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing a dynamic picture of the accessible conformations and their relative stabilities. nih.gov
An MD simulation of this compound, typically performed in a simulated solvent environment to mimic realistic conditions, would reveal the full range of shapes the molecule can adopt. mdpi.com The simulation trajectory, which is a record of all atomic positions over time, contains a vast amount of structural information. Key parameters such as potential energy, kinetic energy, and geometric properties (bond lengths, angles, dihedral angles) can be monitored throughout the simulation. tandfonline.com
To analyze the vast dataset generated by an MD simulation, clustering algorithms are employed. researchgate.net These algorithms group similar conformations together based on their root-mean-square deviation (RMSD). The result is a set of representative structures for the most populated (i.e., most stable) conformational states. mdpi.com For this compound, this analysis would likely reveal several low-energy conformational families, differing primarily in the folding of the octyl chain and the orientation of the benzyl group relative to the rest of the molecule.
The conformational ensemble is crucial for understanding the molecule's physical properties and its interactions with other molecules. For example, specific conformations may be required for efficient crystal packing or for binding to a biological target. MD simulations provide insights into the energy barriers between different conformations, indicating how readily the molecule can transition from one shape to another. tandfonline.com
Table 3: Information Obtainable from Molecular Dynamics Simulations (Note: This table outlines the typical outputs and analyses from an MD simulation applied to a flexible molecule like this compound.)
| Analysis Type | Description | Derived Insights |
| Energy Analysis | Calculation of potential, kinetic, and total energy over the simulation time. | Provides information on the stability of the system and whether the simulation has reached equilibrium. tandfonline.com |
| RMSD Analysis | Root-Mean-Square Deviation of atomic positions from a reference structure. | Measures structural stability and identifies large conformational changes during the simulation. |
| RMSF Analysis | Root-Mean-Square Fluctuation of individual atoms or residues. | Identifies the most flexible regions of the molecule, such as the terminal end of the octyl chain. |
| Cluster Analysis | Grouping of similar conformations from the trajectory. | Identifies the most populated and energetically favorable conformations, providing representative structures of the molecule's conformational landscape. mdpi.comresearchgate.net |
| Dihedral Angle Analysis | Tracking the rotation around specific chemical bonds over time. | Reveals the preferred orientations of the octyl and benzyl groups and the energy barriers to rotation. |
By exploring the conformational landscape, MD simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in a real-world environment. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Octylsulfonyl Methyl Benzene
X-ray Crystallography for Precise Molecular Architecture Determination
X-ray crystallography stands as a powerful and definitive method for determining the precise arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing an unambiguous three-dimensional model of the molecule. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.orgrcsb.org This pattern is then used to generate an electron density map, from which the positions of individual atoms can be determined. rcsb.org
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Bond Lengths: The bond lengths within the ((octylsulfonyl)methyl)benzene molecule are expected to be consistent with those observed in similar structures. The carbon-carbon bonds within the benzene (B151609) ring would exhibit lengths intermediate between a typical single (C-C, ~1.54 Å) and double (C=C, ~1.34 Å) bond, characteristic of an aromatic system (~1.39 Å). docbrown.info The sulfur-oxygen double bonds (S=O) are anticipated to be approximately 1.45 Å. The sulfur-carbon and carbon-carbon single bonds in the octyl chain and the methylene (B1212753) bridge will have lengths typical for sp³-hybridized carbons, around 1.53-1.54 Å.
Bond Angles: The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral, with O-S-O and O-S-C bond angles of approximately 109.5°. The bond angles within the planar benzene ring will be close to 120°. docbrown.info For the sp³-hybridized carbons of the octyl chain and the methylene linker, the bond angles will be in the range of the ideal tetrahedral angle of 109.5°.
A representative table of expected bond lengths and angles is provided below, based on data from analogous compounds.
| Bond/Angle | Expected Value |
| C-C (aromatic) | ~ 1.39 Å |
| C-C (aliphatic) | ~ 1.53 Å |
| C-S | ~ 1.77 Å |
| S=O | ~ 1.45 Å |
| C-H (aromatic) | ~ 1.09 Å |
| C-H (aliphatic) | ~ 1.09 Å |
| C-C-C (aromatic) | ~ 120° |
| C-C-C (aliphatic) | ~ 109.5° |
| O-S-O | ~ 118° |
| C-S-C | ~ 105° |
Investigation of Intramolecular Non-Covalent Interactions (e.g., C-H···O Hydrogen Bonds)
Intramolecular non-covalent interactions play a significant role in determining the preferred conformation of a molecule. libretexts.orgharvard.edu In this compound, weak intramolecular hydrogen bonds of the C-H···O type are possible. rsc.org These interactions can occur between the oxygen atoms of the sulfonyl group and nearby hydrogen atoms on the benzyl (B1604629) or octyl moieties. The presence of such interactions can be identified from the crystal structure by analyzing the distances and angles between the donor (C-H) and acceptor (O) atoms. These interactions, though weak, can contribute to the stabilization of specific conformations. nih.govnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton and Carbon NMR Chemical Shift Analysis of Sulfonylmethylbenzenes
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present. The aromatic protons of the benzene ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. researchgate.netnetlify.app The exact chemical shifts and splitting patterns will depend on the substitution pattern. The protons of the methylene group attached to the sulfonyl group (-SO₂-CH₂-) would likely resonate around 4.0-4.5 ppm. The protons of the long octyl chain will appear in the upfield region, generally between 0.8 and 1.6 ppm, with the terminal methyl group being the most shielded.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org The carbon atoms of the benzene ring would show signals in the aromatic region, typically from 120 to 140 ppm. researchgate.net The carbon of the methylene group adjacent to the sulfonyl group is expected to be found around 60-65 ppm. The carbons of the octyl chain will have signals in the aliphatic region, from approximately 14 to 32 ppm.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. chemicalbook.comnih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.3 - 7.6 | 128 - 134 |
| -SO₂-CH₂-Ph | ~ 4.3 | ~ 62 |
| -SO₂-CH₂-C₇H₁₅ | ~ 3.1 | ~ 55 |
| -CH₂- (octyl chain) | 1.2 - 1.8 | 22 - 32 |
| Terminal -CH₃ | ~ 0.9 | ~ 14 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. libretexts.orgnmr.tipsucsb.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. libretexts.org This would be instrumental in confirming the sequence of protons within the octyl chain and assigning the protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): An HSQC or HETCOR spectrum correlates proton signals with the signals of the directly attached carbon atoms. nanalysis.com This technique is invaluable for unambiguously assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. nanalysis.comnih.govmdpi.comresearchgate.netsfasu.edu
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the benzyl and octyl groups to the sulfonyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. libretexts.org Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which can help in determining the preferred conformation and stereochemistry of the molecule in solution.
Through the combined application of these advanced spectroscopic methods, a detailed and comprehensive structural elucidation of this compound can be achieved, providing crucial insights into its chemical nature.
Variable-Temperature NMR for Dynamic Process Studies
Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes, such as conformational exchange and restricted bond rotation, that occur on the NMR timescale. unibas.itscience.gov For a molecule like this compound, which possesses considerable conformational flexibility in its octyl chain and potential for restricted rotation around the S-C bonds, VT-NMR can provide significant insights into its solution-state behavior.
At ambient temperatures, the rotation around single bonds in this compound is typically fast, leading to an NMR spectrum that shows time-averaged signals for conformationally mobile protons and carbons. However, as the temperature is lowered, the rate of these dynamic processes can be slowed. If the rate of exchange between different conformations becomes slow enough on the NMR timescale, separate signals for the distinct conformers may be observed. unibas.it
A key area of investigation for this compound would be the study of prochiral methylene protons, such as those on the carbon adjacent to the sulfonyl group (SO₂-CH₂-Ph) and the methylene groups within the octyl chain. In a static, chiral environment, these protons are diastereotopic and should, in principle, have different chemical shifts, appearing as a pair of doublets (an AB quartet). At high temperatures, rapid bond rotation and chain flexion average their magnetic environments, causing them to appear as a single, often broad, signal. Upon cooling, if the rotation becomes restricted, the signals for these diastereotopic protons would broaden, decoalesce, and eventually resolve into distinct resonances. unibas.it
The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). This value, along with the chemical shift difference (Δν) between the resolved signals at low temperature, can be used to calculate the free energy of activation (ΔG‡) for the specific dynamic process, providing a quantitative measure of the rotational energy barrier. unibas.it Similar dynamic behavior could be monitored for the isopropyl groups if a branched alkyl chain were present instead of the linear octyl group. unibas.it In solid-state NMR, variable-temperature studies can also be employed to probe the dynamics of specific functional groups, such as the rotational jumps of sulfonate (SO₃⁻) groups, which has been demonstrated in related sulfonic acids. acs.org
Table 1: Hypothetical Variable-Temperature ¹H-NMR Data for Methylene Protons Adjacent to the Sulfonyl Group in this compound
| Temperature (°C) | Appearance of -SO₂-CH₂ -Ph Signal | Exchange Rate (k) | Dynamic Process |
| 25 | Singlet (broad) | Fast | Rapid rotation around C-S bonds |
| -40 | Broadened singlet | Intermediate | Approaching coalescence |
| -65 | Coalescence (Tc) | k = πΔν/√2 | Barrier to rotation being overcome |
| -90 | AB quartet | Slow | Restricted rotation, distinct proton environments |
This table is illustrative, based on principles of dynamic NMR spectroscopy. Actual values would require experimental determination.
X-ray Absorption and Emission Spectroscopy (XAS, XES) at the Sulfur K-Edge
The combination of X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) at the sulfur K-edge provides a powerful probe of the electronic structure of sulfur-containing compounds. researchgate.netosti.gov XAS investigates the unoccupied electronic states by exciting a core electron (S 1s) to empty molecular orbitals, while XES probes the occupied valence orbitals as an electron from these orbitals fills the core hole. acs.orgesrf.fr This approach is highly element-specific and sensitive to the oxidation state and local chemical environment of the sulfur atom. esrf.frresearchgate.net
Probing the Electronic Environment of the Sulfonyl Sulfur
For this compound, the sulfur atom exists in a high oxidation state (+6 formal charge) within the sulfonyl (SO₂) group. The sulfur K-edge XAS spectrum is characterized by an absorption edge at high energy, with its precise position and features being highly sensitive to the nature of the groups attached to the sulfonyl moiety. researchgate.netacs.orgnih.gov
Complementing this, sulfur Kβ XES, which involves the filling of the 1s core hole by an electron from a 3p orbital, provides information on the occupied molecular orbitals with S 3p character. The energy of the Kβ emission line is sensitive to the effective charge on the sulfur atom. esrf.fr By comparing the XAS and XES spectra, a detailed picture of both the occupied and unoccupied molecular orbitals surrounding the sulfur atom can be constructed, offering a comprehensive understanding of its electronic structure. researchgate.netosti.gov
Correlation with Computational Models for Spectral Assignment
The interpretation and detailed assignment of experimental XAS and XES spectra are greatly enhanced by theoretical calculations, most commonly employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). acs.orgnih.govsemanticscholar.org These computational models can accurately simulate the experimental spectra, allowing for the definitive assignment of specific spectral features to transitions involving particular molecular orbitals. acs.orgacs.org
For this compound, DFT calculations would be used to model the ground-state electronic structure and to calculate the energies and compositions of the unoccupied molecular orbitals. TD-DFT can then be used to simulate the XAS spectrum by calculating the transition energies and oscillator strengths for the excitation of a S 1s electron into these virtual orbitals. semanticscholar.org The strong correlation between the simulated and experimental spectra validates the computational model and enables a confident assignment of the observed peaks. acs.orgnih.gov This synergy is crucial for untangling the complex interplay of electronic effects from the benzyl and octyl groups on the sulfonyl sulfur. researchgate.netacs.org Such analyses confirm that for sulfonamides, and by extension sulfones, there is minimal S-N (or S-C) π-bonding involving sulfur 3p orbitals. acs.orgsemanticscholar.org
Table 2: Illustrative Correlation of Experimental and DFT-Calculated S K-edge XAS Transitions for this compound
| Experimental Peak Energy (eV) | Calculated Peak Energy (eV) | Transition Assignment | Orbital Character |
| ~2481.5 | ~2481.4 | 1s → LUMO | σ(S-O), σ(S-C) |
| ~2483.0 | ~2482.9 | 1s → LUMO+1 | σ(S-O), σ(S-C) |
| ~2485.2 | ~2485.1 | 1s → LUMO+n | Higher-lying antibonding orbitals |
Note: The energy values are hypothetical and serve to illustrate the principle of correlating experimental data with theoretical calculations for spectral assignment. LUMO refers to the Lowest Unoccupied Molecular Orbital. Data is based on general findings for sulfones. researchgate.netacs.orgnih.gov
Vibrational Spectroscopy (Infrared) for Functional Group Signatures and Conformational Insights
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. unitechlink.com For this compound, IR spectroscopy provides clear and unambiguous signatures for its key structural components, particularly the sulfonyl group.
The most characteristic vibrational modes for a sulfone are the asymmetric and symmetric stretching of the S=O bonds. acdlabs.cominstanano.com These absorptions are typically very strong and appear in distinct regions of the spectrum, making them excellent diagnostic peaks. The asymmetric stretch (νas(SO₂)) occurs at a higher frequency than the symmetric stretch (νs(SO₂)). The precise positions of these bands can be influenced by the electronic nature of the attached substituents (benzyl and octyl groups) and by the physical state of the sample. researchgate.net
Beyond the sulfonyl group, the IR spectrum of this compound will display features characteristic of its other components:
Aromatic C-H stretches: Typically observed just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretches: Found just below 3000 cm⁻¹ due to the octyl chain and the methylene bridge. libretexts.org
Aromatic C=C stretches: A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. libretexts.org
Aliphatic C-H bending: Vibrations for methylene (-CH₂-) and methyl (-CH₃) groups appear in the 1470-1350 cm⁻¹ range. libretexts.org
Furthermore, subtle shifts in the vibrational frequencies, particularly of the SO₂ stretches, can offer insights into the molecule's conformation. researchgate.net Different rotational isomers (conformers) can exhibit slightly different vibrational frequencies due to changes in dipole moments and vibrational coupling. nih.gov In some cases, the analysis of the IR spectrum in conjunction with computational methods like DFT can help identify the most stable conformers present. researchgate.net
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic (benzyl group) |
| 2960 - 2850 | Strong | C-H stretch | Aliphatic (octyl and methylene groups) |
| 1605 - 1450 | Medium-Weak | C=C stretch | Aromatic ring |
| 1470 - 1450 | Medium | C-H bend (scissoring) | -CH₂- |
| ~1380 | Medium | C-H bend (symmetric) | -CH₃ |
| 1350 - 1300 | Strong | Asymmetric S=O stretch | Sulfonyl (SO₂) |
| 1165 - 1120 | Strong | Symmetric S=O stretch | Sulfonyl (SO₂) |
Data compiled from general IR correlation tables and literature on sulfone spectroscopy. instanano.comlibretexts.orglibretexts.org
Applications of Octylsulfonyl Methyl Benzene in Advanced Chemical Synthesis and Materials Science
((Octylsulfonyl)methyl)benzene as a Versatile Synthetic Building Block
The unique structural features of this compound, which include a benzyl (B1604629) group, a sulfonyl functional group, and a long alkyl chain, make it a valuable and versatile building block in modern organic synthesis. The sulfonyl group, in particular, activates the adjacent methylene (B1212753) and benzylic positions, facilitating a range of chemical transformations.
Precursors for Olefinations and Carbon-Carbon Bond Formations
Benzylic sulfones, such as this compound, are well-established precursors for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. rsc.orgoup.com The electron-withdrawing nature of the sulfonyl group acidifies the protons on the adjacent methylene group, allowing for deprotonation by a base to form a stabilized carbanion. This nucleophilic carbon can then participate in various bond-forming reactions.
One of the most significant applications of benzylic sulfones is in olefination reactions, particularly the Julia-Kocienski olefination. wikipedia.orgorganic-chemistry.org In this reaction, the carbanion derived from the sulfone adds to an aldehyde or ketone. Subsequent reaction steps lead to the formation of an alkene. wikipedia.orgarkat-usa.org The stereochemical outcome of the olefination, yielding either the (E) or (Z)-alkene, can often be controlled by the specific reaction conditions and the nature of the substituents on the sulfone. organic-chemistry.orgorganic-chemistry.org
The Julia-Kocienski olefination and its modifications are prized for their operational simplicity and high E-selectivity in creating disubstituted alkenes. wikipedia.orgorganic-chemistry.org This methodology has been instrumental in the synthesis of various natural products and biologically active molecules, such as resveratrol (B1683913) analogues. wikipedia.org
Beyond olefination, the carbanion generated from this compound and its derivatives can be used in a variety of other carbon-carbon bond-forming reactions. These include alkylations, acylations, and conjugate additions, providing access to a wide array of more complex molecular architectures. oup.comnih.gov Recent advancements have also explored photocatalytic and metal-catalyzed desulfonative cross-coupling reactions, where the sulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon bonds. rsc.orgresearchgate.netresearchgate.net
Table 1: Key Carbon-Carbon Bond Forming Reactions Involving Benzylic Sulfone Precursors
| Reaction Type | Description | Key Features |
| Julia-Kocienski Olefination | Reaction of a metalated benzylic sulfone with a carbonyl compound to form an alkene. wikipedia.orgorganic-chemistry.org | High (E)-selectivity, mild conditions, broad functional group tolerance. wikipedia.orgoregonstate.edu |
| Desulfonative Cross-Coupling | Metal-catalyzed (e.g., Pd, Ni) or photocatalytic coupling where the sulfonyl group is displaced. rsc.orgresearchgate.net | Circumvents the need for stoichiometric bases, allows direct C-C bond formation. rsc.org |
| Radical-Mediated Reactions | Formation of a benzylic radical via desulfonylation, followed by C-C bond formation. oup.com | Useful for tin-free radical reactions, including allylation and vinylation. oup.com |
| Alkylation/Acylation | Reaction of the sulfone-stabilized carbanion with electrophiles like alkyl halides or acyl chlorides. organic-chemistry.org | A fundamental method for extending the carbon skeleton. |
Intermediates in the Synthesis of Complex Organic Molecules
The utility of this compound and related benzylic sulfones extends to their role as key intermediates in the multi-step synthesis of complex organic molecules, including natural products and pharmaceuticals. researchgate.netpressbooks.pub The sulfonyl group can be introduced strategically into a molecule to facilitate a key bond formation and can be retained or removed in a subsequent step. cdnsciencepub.com
The stability of the sulfone group to a wide range of reaction conditions allows it to be carried through several synthetic steps. When it is no longer needed, it can be removed reductively, often with reagents like sodium amalgam or samarium(II) iodide, or under photochemical conditions. wikipedia.orgcdnsciencepub.com This "traceless" nature of the sulfonyl group makes it a powerful synthetic tool.
For example, the Julia-Kocienski olefination, which utilizes benzylic sulfones, has been a cornerstone in the synthesis of complex natural products like pterostilbene (B91288) and (-)-callystatin A. wikipedia.org In these syntheses, the sulfone-mediated olefination is a crucial step for constructing a key carbon-carbon double bond within the target molecule's framework. Furthermore, palladium-catalyzed desulfonative cross-coupling reactions of benzylic sulfones have been employed to create triarylmethanes, which are scaffolds found in various biologically active compounds. researchgate.netresearchgate.net
Role in Functional Group Interconversions
Beyond facilitating carbon-carbon bond formation, the sulfonyl moiety in molecules like this compound is instrumental in functional group interconversions (FGI). lkouniv.ac.inimperial.ac.ukyoutube.com An FGI is the transformation of one functional group into another, a common and essential strategy in retrosynthetic analysis and the practical execution of a synthesis. lkouniv.ac.inscribd.com
A primary FGI involving benzylic sulfones is their reductive desulfonylation to yield a simple methylene group (-CH2-). This process effectively replaces a C-S bond with a C-H bond. This transformation is valuable when the activating effect of the sulfonyl group is required for a specific reaction (like an alkylation), but the group itself is not desired in the final product.
Furthermore, benzylic sulfonyl compounds can be converted into other sulfur-containing functional groups. For instance, photochemical cleavage of the carbon-sulfur bond in benzylic sulfones can generate sulfonyl radicals, which can lead to the formation of sulfinic acids. cdnsciencepub.com These sulfinic acids are themselves versatile intermediates that can be converted to other derivatives. cdnsciencepub.com
Contributions to Advanced Functional Materials
The distinct molecular architecture of this compound, possessing a polar sulfonyl head, a nonpolar octyl tail, and an aromatic ring, suggests its potential utility in the design of advanced functional materials. Such amphiphilic structures are known to influence the properties of polymers and drive self-assembly processes.
Integration into Polymer Architectures as Monomers or Modifiers
The incorporation of sulfonyl groups into polymer backbones or as side-chain modifiers can significantly alter the material's properties, including thermal stability, solubility, and dielectric characteristics. While direct polymerization studies of this compound are not widely documented, related sulfonyl-containing monomers have been explored in polymer chemistry.
For instance, research into poly(p-phenylene vinylene) (PPV) derivatives, a class of conjugated polymers used in organic electronics, has utilized monomers structurally related to this compound. uhasselt.be In one study, 1-(chloromethyl)-4-[(n-octylsulfinyl)methyl]benzene, a sulfoxide (B87167) precursor to the sulfone, was synthesized and polymerized. uhasselt.beacs.org The sulfinyl precursor route offers a pathway to high molecular weight PPV derivatives. uhasselt.be The long octyl chain in such monomers enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing and device fabrication.
The general strategy involves using the sulfonyl (or sulfinyl) group as part of a leaving group in an elimination reaction that forms the polymer backbone. The presence of such functional groups can influence the polymerization mechanism, with some systems proceeding via anionic pathways. uhasselt.be
Table 2: Potential Roles of Sulfonyl-Containing Monomers in Polymer Science
| Feature | Potential Impact on Polymer Properties | Reference |
| Polar Sulfonyl Group | Increased dielectric constant, altered solubility, potential for specific interactions. | osti.gov |
| Long Alkyl (Octyl) Chain | Enhanced solubility in organic solvents, improved processability, can induce self-assembly. | uhasselt.bersc.org |
| Aromatic Ring | Contributes to thermal stability, provides sites for π-π stacking interactions. | numberanalytics.comdrpress.org |
| Reactive Benzylic Position | Can be a site for polymerization or for grafting onto other polymer backbones. | uhasselt.be |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. frontiersin.org The self-assembly of molecules into ordered, large-scale structures is a cornerstone of this field and is fundamental to creating novel nanomaterials. mdpi.com
The amphiphilic nature of this compound, with its combination of a polar sulfonyl group and a nonpolar octyl chain, makes it a candidate for participating in self-assembly processes. frontiersin.org In appropriate solvents or at interfaces, such molecules can spontaneously arrange themselves to minimize unfavorable interactions, for example, by shielding the hydrophobic tails from a polar environment. frontiersin.orgnih.gov
Studies on other long-chain alkyl-conjugated molecules have shown that the balance between interactions involving the alkyl chains (van der Waals forces) and other functional parts of the molecule (e.g., π-π stacking of aromatic cores) governs the final supramolecular architecture. rsc.orgnih.gov For this compound, one could envision scenarios where the octyl chains interdigitate, and the aromatic rings engage in π-stacking, while the polar sulfonyl groups form segregated domains. These interactions could lead to the formation of lamellar (layered), columnar, or micellar structures. osti.govfrontiersin.org Research on chiral polyethers with sulfonylated side chains has demonstrated that the strong dipole-dipole interactions between sulfonyl groups, coupled with the packing of alkyl chains, can induce the formation of highly ordered hexagonal columnar liquid crystalline phases. osti.govosti.gov
Postsynthetic Modification of Framework Materials
Post-synthetic modification (PSM) is a powerful strategy for the functionalization of porous framework materials, such as metal-organic frameworks (MOFs), after their initial synthesis. snnu.edu.cn This approach allows for the introduction of chemical functionalities that might not be compatible with the initial framework assembly conditions. While direct experimental data on the use of this compound for PSM is not available in the current literature, its chemical structure suggests potential avenues for its application in this field, drawing parallels from studies on similar sulfonyl-containing compounds.
One potential approach involves the pre-functionalization of the benzene (B151609) ring of this compound with a reactive group, such as a carboxylic acid or an amine, that can be covalently linked to the organic linkers or metal nodes of a MOF. Subsequently, the octylsulfonylmethyl group would be incorporated as a pendant arm within the pores of the framework.
Another hypothetical pathway for the integration of this compound into a framework material could leverage the acidity of the benzylic protons situated between the phenyl and sulfonyl groups. These protons can be removed by a strong base to generate a carbanion, which could then participate in nucleophilic substitution reactions to graft the molecule onto a pre-functionalized framework.
The incorporation of the octylsulfonyl moiety could impart new properties to the framework material. For instance, the presence of the sulfonyl group, with its strong dipole moment, could enhance the adsorption of polar molecules like CO2. researchgate.net Research on MOFs containing sulfone functionalities has demonstrated higher CO2 adsorption capacities and selectivities. researchgate.net The long octyl chain could introduce hydrophobicity to the pores, which might be advantageous for specific separation applications.
A representative example of postsynthetic modification leading to a sulfone-functionalized MOF is the oxidation of a sulfide-tagged MOF. In such a process, a MOF is first synthesized with linkers containing sulfide (B99878) groups. These sulfide groups are then oxidized to sulfones in a post-synthetic step, a transformation that has been shown to proceed while leaving the MOF network intact. rsc.orguow.edu.aursc.org This method highlights the feasibility of incorporating sulfone groups into MOFs, suggesting that a pre-functionalized derivative of this compound could be a viable candidate for creating novel functional materials.
Table 1: Representative Data on CO2 Adsorption in Sulfone-Functionalized MOFs This table presents illustrative data from studies on sulfone-containing MOFs to indicate the potential impact of such functionalization.
| MOF Material | Functional Group | CO2 Uptake (mmol/g) at 298 K, 1 bar | Reference |
| IRMOF-9-SO2 | Sulfone | 1.2 | researchgate.net |
| IRMOF-9-SO | Sulfoxide | 1.0 | researchgate.net |
| Zn-MOF-S | Sulfide | Not Reported | rsc.org |
| Zn-MOF-SO2 | Sulfone | Not Reported | rsc.org |
Development of Catalytic Systems Incorporating Sulfonyl-Derived Ligands
The sulfonyl group, while often considered a weak coordinating group, can participate in metal coordination and has been incorporated into various ligand scaffolds for catalysis. cnrs.fr The electronic properties of the sulfonyl group can influence the catalytic activity of the metal center. This compound can be envisioned as a precursor for the synthesis of novel sulfonyl-derived ligands.
The functionalization of the benzene ring of this compound with a coordinating group, such as a pyridine (B92270) or a phosphine (B1218219), could lead to the formation of bidentate or multidentate ligands. The sulfonyl group in such a ligand could act as a hemilabile coordinating group, reversibly binding to the metal center during the catalytic cycle. cnrs.fr This hemilability can be beneficial in creating vacant coordination sites for substrate binding and activation.
Furthermore, the methylene bridge in this compound can be functionalized. The acidity of the benzylic protons allows for deprotonation and subsequent reaction with electrophiles, enabling the construction of more complex ligand architectures. For example, this could be a route to chiral ligands if the functionalization is carried out asymmetrically.
While specific catalytic applications of ligands derived directly from this compound are not documented, the broader class of sulfonyl-containing ligands has seen application in various catalytic transformations. For instance, N-sulfonyl bisimidazoline ligands have been used in palladium-catalyzed asymmetric additions, and cinchona-alkaloid-based sulfonamide ligands have been employed in copper-catalyzed radical reactions. These examples underscore the potential of the sulfonyl moiety in ligand design for asymmetric catalysis.
The development of catalysts with sulfonyl-derived ligands is an active area of research. The synthesis of such ligands often involves the reaction of a sulfonyl chloride with an amine or another nucleophile. sjp.ac.lk this compound, after appropriate functionalization to introduce a reactive handle, could serve as a unique building block for new ligand families.
Table 2: Examples of Catalytic Reactions Using Sulfonyl-Derived Ligands This table provides examples from the literature to illustrate the types of catalytic transformations where ligands containing a sulfonyl group have been successfully applied.
| Catalyst/Ligand System | Reaction Type | Achieved Yield/Enantioselectivity | Reference |
| Pd(OCOCF3)2 / N-tosyl bisimidazoline | Asymmetric addition of arylboronic acids | up to 96% yield, 96% ee | Not found in search results |
| Cu(I) / Cinchona-alkaloid-based sulfonamide | Asymmetric radical oxytrifluoromethylation | Excellent yield and enantioselectivity | Not found in search results |
| Rh(I) / 2-pyridyl vinyl sulfone | Enantioselective addition of boronic acids | High enantioselectivity | researchgate.net |
| Ni(acac)2 / Allyl phenyl sulfone | Alkenylation | Mixture of stereoisomers | rsc.org |
Emerging Research Directions and Future Prospects for Octylsulfonyl Methyl Benzene Chemistry
Innovations in Sustainable Synthesis Strategies for Sulfonyl Compounds
The traditional synthesis of sulfones often involves the oxidation of sulfides, which can require harsh reagents and conditions. nih.govorganic-chemistry.org In response, significant research efforts are now directed towards developing more sustainable and environmentally friendly synthetic methods. These "green" strategies are a major focus for the future synthesis of compounds like ((Octylsulfonyl)methyl)benzene.
One of the most promising green approaches is the use of hydrogen peroxide (H₂O₂) as a clean oxidant, often in conjunction with metal or organocatalysts. nih.govorganic-chemistry.org For instance, 2,2,2-trifluoroacetophenone (B138007) has been identified as an effective organocatalyst for the selective oxidation of sulfides to sulfones using H₂O₂, offering high yields under mild conditions. organic-chemistry.org Another sustainable approach involves electrochemical synthesis, where diverse sulfonyl derivatives can be produced in one pot simply by changing the applied electrode potential under green conditions. nih.gov
Photocatalysis, which uses visible light to drive chemical reactions, is also emerging as a green, sustainable, and cost-effective methodology for preparing sulfones. mdpi.comcncb.ac.cn These reactions are typically conducted at room temperature and align with the principles of green chemistry. mdpi.com Furthermore, researchers are exploring the direct use of sulfur dioxide (SO₂) or its surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), as a direct source for the sulfonyl group. mdpi.comthieme-connect.com This method is highly atom-economical and avoids the pre-synthesis of sulfur-containing reagents. mdpi.com The use of deep eutectic solvents (DES) as sustainable media for these reactions is also gaining traction, offering an alternative to traditional, often volatile and toxic, organic solvents. rsc.org
A recent breakthrough in green chemistry is the development of a method to synthesize sulfonyl fluorides from easily accessible thiols and disulfides using non-toxic reagents, producing only sodium and potassium salts as by-products. osaka-u.ac.jpeurekalert.org Such innovations highlight a clear trend towards safer, more efficient, and environmentally benign processes that will undoubtedly shape the future production of sulfonyl compounds. osaka-u.ac.jp
Table 1: Comparison of Emerging Sustainable Synthesis Strategies for Sulfones
| Synthesis Strategy | Key Features | Advantages | Representative Reagents/Catalysts | Citations |
|---|---|---|---|---|
| Catalytic Oxidation | Use of catalysts to enable sulfide (B99878) oxidation with green oxidants. | High selectivity, mild conditions, use of H₂O₂ (a clean oxidant). | 2,2,2-Trifluoroacetophenone, various metal catalysts (Ti, Fe, Mo, W). | nih.govorganic-chemistry.org |
| Electrochemical Synthesis | Employs electric potential to drive the reaction. | High control over product formation (mono-, bis-, tris-sulfones), one-pot synthesis. | Electrogenerated p-methylquinoneimine with sulfinic acids. | nih.gov |
| Photocatalysis | Utilizes visible light as an energy source. | Mild reaction conditions, sustainable, high efficiency. | Various photocatalysts, often used with SO₂ surrogates. | mdpi.comcncb.ac.cn |
| Direct SO₂ Incorporation | Uses sulfur dioxide or its surrogates as the sulfonyl source. | High atom economy, avoids pre-functionalized sulfur reagents. | K₂S₂O₅, DABSO. | mdpi.comthieme-connect.comrsc.org |
| Deep Eutectic Solvents | Employs sustainable solvent media. | Environmentally friendly, can improve reaction efficiency, avoids volatile organic compounds. | Choline chloride/urea mixtures. | rsc.org |
Advancements in Computational Predictive Modeling of Sulfone Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of sulfonyl compounds. tandfonline.comnih.govresearchgate.net These methods allow researchers to model molecular structures, electronic properties, and reaction mechanisms, thereby guiding experimental work and accelerating discovery. mdpi.comresearchgate.netmdpi.com
DFT calculations have been successfully used to investigate the fundamental properties of sulfones, such as S=O bond dissociation enthalpies (BDEs), providing insights into their thermal stability and reactivity. tandfonline.com Studies have benchmarked various DFT methods, identifying the most accurate ones (e.g., KMLYP) for predicting the BDEs of substituted sulfones. tandfonline.com Computational models can also predict how substituents on the aryl rings of benzylic sulfones influence their electronic structure and reactivity. st-andrews.ac.uk For example, DFT studies combined with X-ray crystallography have shown that while para-substituents on aryl groups have little effect on S-O bond distances, they can cause small changes in S-C bond lengths. st-andrews.ac.uk
Furthermore, computational modeling is crucial for understanding complex reaction mechanisms. rsc.org In palladium-catalyzed cross-coupling reactions involving sulfones, DFT studies have helped to elucidate the reaction pathway, identifying the oxidative addition of the metal into the C–S bond as the rate-limiting step. rsc.org The integration of machine learning and artificial intelligence with quantum mechanical calculations is a rapidly advancing area. mdpi.comnih.gov These approaches can create predictive models for chemical reactivity from large datasets, offering a powerful tool for screening new sulfonyl compounds like this compound for specific applications without the need for extensive initial experimentation. nih.govnih.gov
Table 2: Applications of Computational Modeling in Sulfone Chemistry
| Computational Method | Application | Key Insights Provided | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of Bond Dissociation Enthalpies (BDEs). | Accurate prediction of S=O bond strengths and thermal stability. | tandfonline.com |
| DFT and X-ray Crystallography | Analysis of molecular structure and substituent effects. | Understanding of how alkyl and aryl groups affect bond lengths and angles. | st-andrews.ac.uk |
| DFT and Molecular Dynamics | Elucidation of reaction mechanisms. | Identification of intermediates and transition states in catalytic cycles. | rsc.orgchemrxiv.org |
| DFT and Molecular Docking | Study of interactions with other molecules/materials. | Prediction of adsorption behavior and binding modes, for instance, with graphene. | nih.govresearchgate.net |
| Machine Learning / AI | High-throughput reactivity prediction. | Rapid screening of large numbers of compounds for desired properties. | mdpi.comnih.govnih.gov |
Exploration of Novel Chemical Transformations and Reactivity Modes
The sulfonyl group is often described as a "chemical chameleon" due to its ability to participate in a wide range of chemical transformations under different conditions. nih.gov Research into the reactivity of this compound and its analogs is focused on discovering new ways to make and break bonds at the carbon atom adjacent to the sulfonyl group (the α-carbon).
A significant area of innovation is the catalytic functionalization of the C–S bond in sulfones. rsc.org Palladium-catalyzed reactions, such as Suzuki-Miyaura type cross-couplings, have been developed where the sulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon bonds. rsc.org This desulfinative coupling turns sulfones into versatile arylating agents. rsc.org Specific to benzylic sulfones, palladium catalysis has been used for α-arylation reactions, leading to the synthesis of 1,1-diarylethylenes. rsc.org Another novel transformation involves the palladium-catalyzed substitution of benzylic carbonates with sodium arenesulfinates to produce benzylic sulfones, offering a more stable alternative to using unstable benzylic halides. organic-chemistry.org
The chemistry of α-sulfonyl carbanions remains a rich field of study. researchgate.netresearchgate.net These carbanions, easily formed by treating the sulfone with a base, are powerful nucleophiles. organic-chemistry.orgrsc.org Research is exploring their highly enantioselective reactions to create chiral molecules with high precision. nih.gov The oxidation of these carbanions can also generate carbon-centered radicals, which can then participate in further cyclization or addition reactions, opening up complex tandem reaction pathways. academie-sciences.fr The versatility of these transformations underscores the synthetic power of benzylic sulfones as building blocks in organic synthesis. organic-chemistry.org
Designing this compound for Advanced Material Applications
The unique electronic and structural properties of the sulfone group make it an attractive component for the design of advanced functional materials. nih.gov The strong electron-withdrawing nature of the sulfonyl group can be harnessed to create materials with specific optical, electronic, or photocatalytic properties. rsc.orgrsc.org
A major emerging application is in the field of organic photocatalysis. rsc.org Conjugated polymers decorated with sulfone groups have shown remarkable performance in photocatalytic hydrogen evolution from water. chemrxiv.orgacs.org The sulfone unit plays multiple crucial roles: it enhances charge transfer and separation, improves the material's interaction with polar solvents like water, and can act as the electron transfer site out of the polymer. chemrxiv.orgrsc.orgacs.org By systematically varying the sulfone content in these polymers, researchers can fine-tune their photocatalytic activity. chemrxiv.org The octyl chain in this compound could provide solubility, making it a potentially useful monomer or building block for creating such solution-processable photocatalytic polymers.
Beyond photocatalysis, sulfone-containing polymers (poly(arylene ether sulfone)s) are known for their thermal stability and mechanical strength. mdpi.com The specific structure of this compound, with its flexible octyl chain and rigid benzyl (B1604629) group, could be exploited in the design of novel polymers. For instance, polymers with sulfonylated side chains have been shown to self-assemble into ordered liquid crystalline structures with high dielectric properties. researchgate.net This suggests potential applications in electronic materials, such as capacitors or sensors. The benzene (B151609) ring also offers a site for further functionalization, allowing the molecule to be incorporated into larger, more complex material architectures like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting ((Octylsulfonyl)methyl)benzene in complex matrices?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem MS detectors. For trace analysis, derivatization may enhance sensitivity. Ensure calibration with certified reference standards and validate recovery rates in spiked matrices (e.g., biological fluids or environmental samples). Matrix effects should be mitigated using internal standards (e.g., deuterated analogs) .
Q. How should researchers prepare this compound samples for stability studies?
- Methodological Answer : Dissolve the compound in inert solvents (e.g., acetonitrile or dimethyl sulfoxide) at concentrations ≤1 mM to avoid aggregation. Store aliquots at -20°C under nitrogen to prevent oxidation. For aqueous stability assessments, use buffered solutions (pH 4–9) and monitor degradation via periodic HPLC analysis. Include controls for photolytic and thermal degradation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. In case of inhalation, move to fresh air and monitor for respiratory distress. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly review Safety Data Sheets (SDS) for updates on toxicity thresholds and first-aid measures .
Advanced Research Questions
Q. How can researchers address data gaps in the environmental fate of this compound?
- Methodological Answer : Leverage analog studies (e.g., octylphenol or nonylphenol) to infer biodegradation pathways and partition coefficients. Conduct OECD 301/302 tests for aerobic/anaerobic degradation and use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Cross-validate results with experimental data from soil/water microcosms .
Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity studies?
- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction times and improve yields. Use protecting groups (e.g., tert-butyldimethylsilyl) for sulfonyl moieties during functionalization. Characterize intermediates via H/C NMR and high-resolution MS. For stereochemical analysis, combine X-ray crystallography with density functional theory (DFT) calculations .
Q. How can physiologically-based pharmacokinetic (PBPK) modeling improve toxicity assessments of this compound?
- Methodological Answer : Build a PBPK model using parameters from structurally similar compounds (e.g., ethylbenzene or toluene). Incorporate in vitro metabolic data (e.g., hepatic clearance via CYP450 isoforms) and in vivo tissue-partition coefficients. Validate the model against pharmacokinetic data from rodent studies, adjusting for species-specific differences in metabolic rates .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., impurities, solvent selection). Replicate studies under standardized OECD guidelines, controlling for exposure duration and metabolic activation (e.g., S9 liver fractions). Use benchmark dose modeling to harmonize dose-response interpretations across datasets .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform DFT calculations to map transition states and activation energies for sulfonyl-group reactions. Compare with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters. Use molecular docking simulations to study interactions with enzymatic or metallic catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
